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molecular formula C10H5ClF3NS B8752134 2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 945860-88-8

2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8752134
M. Wt: 263.67 g/mol
InChI Key: RZUUMJDXFHDWFC-UHFFFAOYSA-N
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Patent
US08044213B2

Procedure details

A mixture of 28.05 g (114.4 mmole) of 4-(4-trifluoromethyl-phenyl)-3H-thiazol-2-one and 85 mL (0.92 mole) of phosphorus oxychloride was heated at reflux for 5 hours. The mixture was cooled and the excess phosphorus oxychloride was removed under reduced pressure. The residue was diluted with ethyl acetate and the slurry was poured onto ice. The mixture was made basic by the addition of saturated aqueous sodium carbonate solution. The ethyl acetate layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with ethyl acetate-hexanes (gradient 10:90-20:80) to give 19.34 g of 2-chloro-4-(4-trifluoromethyl-phenyl)-thiazole as a light brown solid.
Name
4-(4-trifluoromethyl-phenyl)-3H-thiazol-2-one
Quantity
28.05 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:10][C:11](=O)[S:12][CH:13]=2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:11]1[S:12][CH:13]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:16])([F:15])[F:1])=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
4-(4-trifluoromethyl-phenyl)-3H-thiazol-2-one
Quantity
28.05 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1NC(SC1)=O)(F)F
Name
Quantity
85 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess phosphorus oxychloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
ADDITION
Type
ADDITION
Details
the slurry was poured onto ice
ADDITION
Type
ADDITION
Details
The mixture was made basic by the addition of saturated aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexanes (gradient 10:90-20:80)

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=C(N1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.34 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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